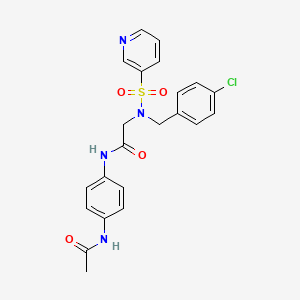

N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a complex organic compound that features a combination of functional groups, including an acetamido group, a chlorobenzyl group, and a pyridine sulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide typically involves multiple steps:

-

Formation of the Acetamidophenyl Intermediate

Starting Material: 4-nitroaniline.

Reaction: Acetylation using acetic anhydride to form 4-acetamidophenyl.

Conditions: Reflux in acetic acid.

-

Synthesis of the Chlorobenzyl Pyridine Intermediate

Starting Material: 4-chlorobenzyl chloride and pyridine-3-sulfonamide.

Reaction: Nucleophilic substitution to attach the chlorobenzyl group to the pyridine sulfonamide.

Conditions: Base (e.g., sodium hydroxide) in an organic solvent like dichloromethane.

-

Coupling Reaction

Starting Materials: 4-acetamidophenyl and the chlorobenzyl pyridine intermediate.

Reaction: Amide bond formation through a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Conditions: Mild heating in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidized derivatives of the compound, potentially altering the functional groups.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

Products: Reduced forms of the compound, possibly affecting the sulfonamide or nitro groups.

-

Substitution

- **Re

Biologische Aktivität

N-(4-acetamidophenyl)-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a complex organic compound that features a distinctive structural arrangement combining an acetamide group, a sulfonamide moiety, and a pyridine ring. This unique structure suggests potential biological activity, particularly in medicinal chemistry applications.

Chemical Structure

The compound can be described as follows:

- Chemical Formula : C₁₅H₁₈ClN₃O₃S

- Molecular Weight : 357.84 g/mol

- Structural Features :

- Acetamide group

- Sulfonamide moiety

- Pyridine ring with a chlorobenzyl substituent

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the sulfonamide linkage through reaction with pyridine-3-sulfonyl chloride and subsequent acylation reactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Activity :

- Compounds with similar structures have shown promise against various pathogens. For instance, chloroacetamides have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

- The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

- Anti-inflammatory Properties :

- Antitumor Activity :

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes or receptors involved in various biochemical pathways, modulating cellular responses .

- Interaction with Biological Targets : Molecular docking studies suggest that the compound can bind to specific targets, influencing their activity and leading to therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Studies : A study on chloroacetamides highlighted their effectiveness against E. coli, S. aureus, and C. albicans. The results indicated that compounds with para-substituted phenyl rings exhibited the highest activity due to favorable lipophilicity .

- Anti-inflammatory Research : The anti-inflammatory potential of related compounds was evaluated through in vitro assays that measured cytokine production and enzyme activity. Results showed significant inhibition of pro-inflammatory markers .

- Antitumor Activity Evaluation : Research involving structural analogs demonstrated promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications in the molecular structure can enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Aminobenzenesulfonamide | Structure | Commonly used as an antibiotic |

| N-(4-Chlorobenzyl)-pyridine-3-sulfonamide | Structure | Similar sulfonamide structure; potential for similar biological activity |

| Acetanilide | Structure | Used historically as an analgesic but lacks complexity |

The unique combination of functionalities in this compound sets it apart from these compounds, potentially offering enhanced biological activities.

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-16(28)25-19-8-10-20(11-9-19)26-22(29)15-27(14-17-4-6-18(23)7-5-17)32(30,31)21-3-2-12-24-13-21/h2-13H,14-15H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDCHBVXENTIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.